7-O-(Triethylsilyl)-10-deacetyl Baccatin III
CAS No.: 115437-18-8
Cat. No.: VC20821130
Molecular Formula: C35H50O10Si
Molecular Weight: 658.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115437-18-8 |
|---|---|
| Molecular Formula | C35H50O10Si |
| Molecular Weight | 658.8 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1 |
| Standard InChI Key | HWHJTOVPIRHJCM-NIWDXWTNSA-N |
| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C |
| SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C |
Introduction
Chemical Properties and Structure
Basic Identification
7-O-(Triethylsilyl)-10-deacetyl Baccatin III is identified by CAS number 115437-18-8 and possesses the molecular formula C35H50O10Si with a molecular weight of 658.85 g/mol . This semi-synthetic compound is derived from 10-deacetyl baccatin III, which is naturally extracted from Taxus species. The compound features a triethylsilyl (TES) protective group strategically positioned at the C7 hydroxyl position while maintaining a free hydroxyl group at C10 .
Structural Characteristics
The compound maintains the complex tetracyclic core structure characteristic of taxanes, with the triethylsilyl group providing selective protection. Its structure can be represented through several notations:
SMILES Notation:
CCSi(CC)O[C@H]1C[C@H]2OC[C@@]2(OC(=O)C)[C@H]3C@H[C@]5(O)CC@HC(=C(C@@HC(=O)[C@]13C)C5(C)C)C
Partial InChI Notation:
InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(3
Physical Properties
The physical properties of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 658.85 g/mol |
| Molecular Formula | C35H50O10Si |
| Accurate Mass | 658.3173 |
| Physical State | Solid |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate) |
| Storage Conditions | Recommended storage at -20°C under inert atmosphere |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III involves selective protection of the 7-hydroxyl position of 10-deacetyl baccatin III. This selective silylation is typically performed under controlled conditions to ensure regioselectivity. The primary synthetic approach involves the reaction of 10-deacetyl baccatin III with triethylsilyl chloride (TESCl) in the presence of appropriate bases such as imidazole or pyridine .
Reaction Conditions
The reaction conditions for the synthesis of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III typically require:
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Anhydrous conditions under inert atmosphere (usually argon)
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Temperature control (often at 23°C)
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Appropriate solvent system (commonly pyridine or DMF)
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Monitoring by thin-layer chromatography (TLC)
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Purification by column chromatography
These controlled conditions are essential to achieve high yields and purity of the final product.
Industrial Production Considerations
For larger-scale production, additional considerations include:
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Scaled-up reaction parameters with careful temperature and mixing control
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Optimized purification methods for bulk material
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Quality control protocols for ensuring consistent purity
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Stability studies under various storage conditions
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Cost-effective sourcing of starting materials
Role in Taxane Chemistry
Position in Taxane Synthesis Pathways
7-O-(Triethylsilyl)-10-deacetyl Baccatin III occupies a strategic position in taxane chemistry as an intermediate in the semi-synthesis of paclitaxel and its analogs. The selective protection of the C7 hydroxyl group with the triethylsilyl moiety enables controlled reactivity at other positions, particularly for the attachment of the side chain at the C13 position required for paclitaxel synthesis.
Comparison with Related Protected Derivatives
It is important to distinguish 7-O-(Triethylsilyl)-10-deacetyl Baccatin III from related compounds such as 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS: 149107-84-6) and 7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III, which have different protection patterns . The selective mono-protection at C7 in 7-O-(Triethylsilyl)-10-deacetyl Baccatin III provides distinct reactivity compared to these bis-protected derivatives.
The following table compares key structural differences between these related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Protected Positions |
|---|---|---|---|---|
| 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | 115437-18-8 | C35H50O10Si | 658.85 | C7 only |
| 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III | 149107-84-6 | C41H64O10Si2 | 773.1 | C7 and C10 |
| 7,13-Bis-O-(triethylsilyl)-10-deacetyl Baccatin III | N/A | C41H64O10Si2 | 773.1 | C7 and C13 |
Applications in Pharmaceutical Research
Precursor in Paclitaxel Synthesis
The primary application of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III is as a key intermediate in the semi-synthetic production of paclitaxel (Taxol) and related taxanes. The selective protection pattern enables specific chemical transformations necessary for introducing the pharmacologically essential side chain at C13.
Development of Novel Taxane Derivatives
Researchers utilize 7-O-(Triethylsilyl)-10-deacetyl Baccatin III as a starting point for developing novel taxane derivatives with potentially improved pharmacological properties. The selective protection pattern allows for diverse chemical modifications at unprotected positions, enabling the creation of analog libraries for structure-activity relationship studies.
Advantages in Pharmaceutical Synthesis
The strategic protection offered by 7-O-(Triethylsilyl)-10-deacetyl Baccatin III provides several advantages in pharmaceutical synthesis:
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Enhanced stability during multi-step syntheses
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Controlled reactivity at specific positions
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Improved yield in complex transformations
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Facilitated purification of intermediates
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Compatibility with various reaction conditions
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide crucial structural information, particularly for confirming the position of the triethylsilyl group at C7.
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula and weight, with expected m/z values corresponding to the theoretical mass of 658.3173 .
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Infrared Spectroscopy: IR spectroscopy helps identify key functional groups including hydroxyl, carbonyl, and silyl ether functionalities.
Chromatographic Methods
Several chromatographic methods are employed for purity analysis and quality control:
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High-Performance Liquid Chromatography (HPLC): Typically using reversed-phase columns with UV detection at 230-240 nm.
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Thin-Layer Chromatography (TLC): Usually performed on silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).
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Gas Chromatography-Mass Spectrometry (GC-MS): For additional confirmation of purity and structure, particularly after derivatization to enhance volatility.
Chemical Reactivity Profile
Selective Deprotection Strategies
The triethylsilyl group at C7 can be selectively removed under mild acidic conditions or using fluoride sources such as tetrabutylammonium fluoride (TBAF). This selective deprotection is valuable for sequential modification of the baccatin core.
Functionalization Reactions
7-O-(Triethylsilyl)-10-deacetyl Baccatin III can undergo various functionalization reactions, primarily at the unprotected hydroxyl positions. Common reaction types include:
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Esterification: Formation of esters at free hydroxyl positions
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Oxidation: Selective oxidation of secondary alcohols
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Etherification: Formation of ether linkages
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Silylation: Additional protection with different silyl groups
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Coupling reactions: Particularly for side-chain attachment at C13
Stability Considerations
The compound shows specific stability characteristics that must be considered during handling and storage:
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Sensitivity to strong acids that can cleave the silyl ether bond
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Moderate stability under basic conditions
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Potential for oxidation of free hydroxyl groups under certain conditions
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General stability in aprotic organic solvents
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Requirement for storage under inert atmosphere to prevent degradation
Comparison with Parent Compound
Structural Differences from 10-Deacetyl Baccatin III
The primary structural difference between 7-O-(Triethylsilyl)-10-deacetyl Baccatin III and its parent compound is the presence of the triethylsilyl group at the C7 position. This modification alters the reactivity profile and physical properties while maintaining the core taxane scaffold.
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